Urechistachykinin II acetate
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Overview
Description
Urechistachykinin II acetate is an invertebrate tachykinin-related peptide isolated from echiuroid worms. It exhibits antimicrobial activities without causing hemolysis . This compound is part of a broader family of tachykinin-related peptides, which are known for their roles in neural and neuroendocrine signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Urechistachykinin II acetate can be synthesized using the Fmoc Solid Phase Peptide Synthesis method . This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes deprotection and coupling steps, with reagents such as Fmoc-protected amino acids, coupling agents like HBTU, and bases like DIPEA.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Urechistachykinin II acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as Fmoc-protected amino acids, HBTU, and DIPEA for coupling reactions, and piperidine for deprotection steps . The major product formed is the linear peptide sequence, which can be further modified or cyclized if needed.
Scientific Research Applications
Urechistachykinin II acetate has several scientific research applications:
Antimicrobial Research: It has been shown to exhibit antimicrobial activities against various microorganisms without causing hemolysis.
Neuroscience: As a tachykinin-related peptide, it is used to study neural and neuroendocrine signaling pathways.
Biotechnology: It serves as a model peptide for studying peptide synthesis, folding, and stability.
Mechanism of Action
Urechistachykinin II acetate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms . This disruption is likely due to its amphipathic nature, allowing it to integrate into and destabilize lipid bilayers. The peptide targets the cell envelope, leading to increased membrane permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
Urechistachykinin I: Another tachykinin-related peptide with similar antimicrobial properties.
Substance P: A mammalian tachykinin involved in pain transmission and inflammation, also exhibiting antimicrobial activity.
Uniqueness
Urechistachykinin II acetate is unique due to its origin from echiuroid worms and its specific sequence, which confers antimicrobial activity without hemolysis . This makes it a valuable tool for studying antimicrobial mechanisms and developing new antimicrobial agents.
Properties
Molecular Formula |
C46H70N14O12S |
---|---|
Molecular Weight |
1043.2 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C44H66N14O10S.C2H4O2/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48;1-2(3)4/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49);1H3,(H,3,4)/t25-,26-,27-,30-,31-,32-,33-;/m0./s1 |
InChI Key |
JKXWWLSDWNILSO-NHBXGCAESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N.CC(=O)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N.CC(=O)O |
Origin of Product |
United States |
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